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molecular formula C8H9ClN4 B1416510 6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 72392-97-3

6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1416510
M. Wt: 196.64 g/mol
InChI Key: SORYZUZFCWVNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188083B2

Procedure details

A mixture of 3-chloro-6-hydrazinylpyridazine (200 g, 1.38 mol) and isobutyryl chloride (175 mL, 1.66 mol) in 1,4-dioxane (2 L) was heated at about 90° C. overnight. The suspension was cooled to about 5° C. in an ice bath and then water (2 L) was added followed by slow addition of Na2CO3 (275 g, 2.59 mol). The resulting solution was extracted with DCM (3×1 L). The combined organic extracts were dried over MgSO4, concentrated under reduced pressure, and dried under vacuum overnight to give the title compound (255 g, 94%): LC/MS (Table 1, Method a) Rt=2.04 min; MS m/z: 197.1 (M+H)+.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
275 g
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:8][NH2:9])=[CH:6][CH:7]=1.[C:10](Cl)(=O)[CH:11]([CH3:13])[CH3:12].O.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[N:4]([C:10]([CH:11]([CH3:13])[CH3:12])=[N:9][N:8]=2)[N:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)NN
Name
Quantity
175 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
2 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
275 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to about 5° C. in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with DCM (3×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(=NN2)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 255 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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